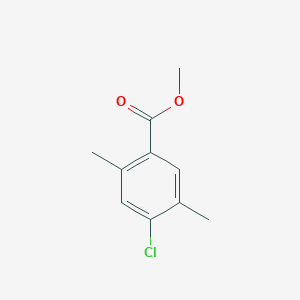

Methyl 4-chloro-2,5-dimethylbenzoate

Description

Methyl 4-chloro-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

methyl 4-chloro-2,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLBCPHSVDZSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2,5-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-2,5-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,5-dimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of various substituted benzoates.

Reduction: Formation of 4-chloro-2,5-dimethylbenzyl alcohol.

Oxidation: Formation of 4-chloro-2,5-dimethylbenzoic acid.

Scientific Research Applications

Methyl 4-chloro-2,5-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2,5-dimethylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-chlorobenzoate

- Methyl 2,5-dimethylbenzoate

- Methyl 4-chloro-3,5-dimethylbenzoate

Uniqueness

Methyl 4-chloro-2,5-dimethylbenzoate is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its reactivity and properties. This unique structure allows it to participate in specific chemical reactions and makes it suitable for particular applications in research and industry .

Biological Activity

Methyl 4-chloro-2,5-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- Structure : The compound features a benzoate structure with a methyl ester group and chlorine and methyl substituents at specific positions on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the chlorine atom and the methyl groups enhances its lipophilicity, which may influence its interactions with cellular membranes and proteins.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially disrupting microbial cell membranes or inhibiting essential enzymes required for microbial growth.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

| Activity | Tested Organisms/Cells | Findings |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant inhibition of growth at 100 µg/mL |

| Cytotoxicity | HepG2 (liver cancer cells) | IC50 = 25 µg/mL after 48 hours |

| Anti-inflammatory | In vitro macrophage model | Reduced TNF-alpha production by 30% |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various benzoate derivatives, this compound was tested against common bacterial strains. The results demonstrated a dose-dependent inhibition of growth, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate study assessed the cytotoxic effects of this compound on HepG2 liver cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 25 µg/mL. This suggests that it may have potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.

Comparative Analysis with Similar Compounds

This compound can be compared to other benzoate derivatives to understand its unique properties better:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and two methyl groups | Antimicrobial and cytotoxic |

| Methyl 4-chlorobenzoate | Lacks methyl groups | Limited activity compared to chlorinated variants |

| Ethyl 4-chloro-3,5-dimethylbenzoate | Different substitution pattern | Exhibits similar antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.